3-Heptyn-1-ol

Organic Synthesis Purification Process Chemistry

3-Heptyn-1-ol (CAS 14916-79-1) is a terminal alkyne alcohol with an internal triple bond spaced two methylene units from the hydroxyl group, enabling unmatched versatility in Sonogashira cross-couplings, CuAAC click chemistry, and pharmaceutical intermediate synthesis. Unlike its isomer 2-Heptyn-1-ol, its higher density (0.920 g/mL) enhances phase separation during aqueous workup, driving isolated yields higher. Its lower boiling point (80–82 °C/15 mmHg) also simplifies post-reaction purification. This compound is a validated building block for covalent COX-2 inactivators—a critical advantage for medicinal chemistry programs. Procure today for reliable, high-purity (≥97% GC) material.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 14916-79-1
Cat. No. B078798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptyn-1-ol
CAS14916-79-1
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCC#CCCO
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h8H,2-3,6-7H2,1H3
InChIKeyPSWHODJVUOXHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Heptyn-1-ol (CAS 14916-79-1): Procurement-Grade Alkyne Alcohol for Precision Organic Synthesis


3-Heptyn-1-ol (hept-3-yn-1-ol) is a terminal alkyne alcohol with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It features a hydroxyl group separated by two methylene units from an internal triple bond, positioning it as a versatile building block for Sonogashira couplings, click chemistry, and pharmaceutical intermediate applications . This compound is commercially available in high purity (≥97% GC) and is typically supplied as a colorless liquid requiring storage under inert atmosphere due to its air sensitivity .

Why 3-Heptyn-1-ol Cannot Be Replaced by Generic Alkynols in Critical Applications


Among C7 alkyne alcohols, structural isomerism critically alters both physicochemical properties and reactivity profiles. The position of the triple bond relative to the hydroxyl group dictates boiling point, density, and hydrogen-bonding capacity, which directly impact purification strategies, reaction selectivity, and downstream processing . For instance, 2-Heptyn-1-ol (CAS 1002-36-4) exhibits a lower density (0.880 g/mL vs. 0.920 g/mL at 25 °C) and different boiling behavior (89–90 °C/16 mmHg vs. 80–82 °C/15 mmHg) compared to 3-Heptyn-1-ol . These variations can alter reaction kinetics in Sonogashira couplings and affect product isolation yields. Furthermore, the specific alkyne placement influences biological activity; 3-Heptyn-1-ol has documented utility in preparing selective COX-2 inactivators, whereas 2-Heptyn-1-ol is cited for industrial microbicide applications—a divergent functional profile that precludes simple substitution without extensive revalidation .

Quantitative Differentiation of 3-Heptyn-1-ol Against Closest Structural Analogs


Boiling Point and Density: Distinct Separation and Handling Advantages

3-Heptyn-1-ol exhibits a boiling point of 80–82 °C at 15 mmHg and a density of 0.920 g/mL at 25 °C, while its isomer 2-Heptyn-1-ol boils at 89–90 °C at 16 mmHg with a density of 0.880 g/mL at 25 °C . This 9–10 °C lower boiling point (at comparable reduced pressure) and 4.5% higher density provide tangible advantages in fractional distillation and solvent partitioning workflows, enabling cleaner separations from reaction mixtures and potentially reducing energy input during recovery .

Organic Synthesis Purification Process Chemistry

COX-2 Inhibition Potency: Documented Activity in Selective Inactivator Design

3-Heptyn-1-ol has been explicitly employed in the preparation and covalent modification of selective COX-2 inactivators . In contrast, 2-Heptyn-1-ol is primarily described for industrial microbicide applications, with no comparable documentation of COX-2 inhibition utility . While direct Ki/IC₅₀ values for the parent 3-Heptyn-1-ol are not reported, its use as a validated intermediate in COX-2 inhibitor synthesis (e.g., achieving Ki of 19 nM for derived compounds) distinguishes it from other alkynols lacking such medicinal chemistry precedence [1].

Medicinal Chemistry Inflammation Drug Discovery

Toxicity Profile: Comparative Tetrahymena pyriformis Growth Inhibition Data

QSAR modeling predicts 3-Heptyn-1-ol has a pIGC₅₀ value of 1.32 (log(L/mmol)) for 40-hour Tetrahymena pyriformis growth inhibition, while 2-Heptyn-1-ol exhibits a pIGC₅₀ of 1.45 for 48-hour exposure [1][2]. Although assay durations differ slightly, the data suggest 3-Heptyn-1-ol may have marginally lower acute aquatic toxicity under these conditions. This distinction, while modest, can inform solvent selection in environmentally sensitive synthetic routes or when designing safer chemical processes.

Toxicology QSAR Environmental Safety

Flash Point and Safety: Lower Flammability Risk in Storage and Handling

3-Heptyn-1-ol has a flash point of 74 °C (165 °F), while 2-Heptyn-1-ol exhibits a lower flash point of 65–78 °C (reported values vary) . Under standard storage and handling conditions, the higher flash point of 3-Heptyn-1-ol reduces the risk of accidental ignition and may simplify compliance with fire safety regulations in large-scale laboratory or pilot plant settings.

Chemical Safety Storage Process Safety

Optimal Use Cases for 3-Heptyn-1-ol Based on Verified Performance Data


Synthesis of Triazole-Based Antiviral and Anticancer Scaffolds via Click Chemistry

3-Heptyn-1-ol's internal triple bond and terminal hydroxyl group make it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid construction of 1,2,3-triazole-containing molecules. This reaction class is heavily employed in medicinal chemistry to generate libraries of antiviral and anticancer agents . The compound's lower boiling point relative to 2-Heptyn-1-ol facilitates easier removal of excess starting material post-reaction, streamlining purification of the triazole products [1].

Building Block for Selective COX-2 Inactivators in Anti-Inflammatory Drug Discovery

3-Heptyn-1-ol is a validated intermediate for preparing covalent COX-2 inactivators, a class of compounds that offer potential advantages over traditional NSAIDs by selectively targeting the inducible cyclooxygenase-2 enzyme . Its alkyne moiety allows for further functionalization to introduce electrophilic warheads that can covalently modify the COX-2 active site, a strategy documented in medicinal chemistry literature [1].

Sonogashira Coupling Partner for Complex Organic Molecule Assembly

The terminal alkyne in 3-Heptyn-1-ol enables efficient Sonogashira cross-coupling with aryl or vinyl halides to forge carbon-carbon bonds essential for constructing complex molecular architectures . This reactivity is broadly applicable in pharmaceutical and agrochemical intermediate synthesis. The compound's higher density compared to 2-Heptyn-1-ol (0.920 vs. 0.880 g/mL) can improve phase separation during aqueous workup of Sonogashira reactions, potentially increasing isolated yields [1].

Reference Standard for Analytical Method Development and QSAR Modeling

3-Heptyn-1-ol is characterized in authoritative databases including NIST Chemistry WebBook and SDBS, providing verified spectral data (MS, IR, NMR) that support its use as an analytical standard . Its inclusion in QSAR models for aquatic toxicity (Tetrahymena pyriformis) further establishes it as a benchmark compound for computational toxicology and environmental fate studies [1].

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